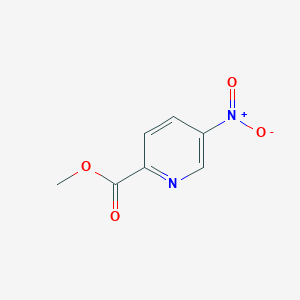

Methyl 5-nitropicolinate

Description

Significance and Research Context of Nitropyridine Esters

Nitropyridine esters belong to the broader class of nitropyridines, which are considered one of the most important and promising classes of N-heterocycles actively studied in modern organic and medicinal chemistry. nih.gov Pyridine-based ring systems are a privileged structural motif in drug design, and the introduction of a nitro group enhances their utility. nih.govnih.gov From a synthetic organic chemistry perspective, nitropyridines are convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities. nih.gov

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine (B92270) ring, making it more susceptible to nucleophilic substitution reactions. This is a key feature that is exploited in the synthesis of various functionalized pyridine derivatives. The ester group, on the other hand, provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides. This dual functionality makes nitropyridine esters, including Methyl 5-nitropicolinate, highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Historical Perspective of Picolinate (B1231196) Derivatives in Synthesis

Picolinate derivatives, esters of picolinic acid (pyridine-2-carboxylic acid), have a long history as important building blocks in organic synthesis. researchgate.net The development of efficient methods for the synthesis of picolinates has been an area of ongoing research. rsc.org Historically, the synthesis of substituted picolinates often involved multi-step processes. However, recent advancements have focused on the development of more efficient, one-pot, multi-component reactions to access these valuable compounds. rsc.org

The functional groups on the pyridine ring of picolinate derivatives can be manipulated to create a wide array of substituted pyridines. For instance, halogenated picolinates can undergo nucleophilic substitution reactions where the halogen is replaced by other functional groups. The ester group itself can be reduced to an alcohol or converted to an amide, further expanding the synthetic possibilities. The development of efficient nucleophilic fluorination methods for substituted picolinate esters is an example of the continuing evolution of synthetic methodologies for this class of compounds. researchgate.netacs.org

Scope of Academic Inquiry into this compound

Academic inquiry into this compound has primarily focused on its role as a versatile intermediate in organic synthesis. biosynth.com It is recognized as a useful building block for creating more complex molecules. biosynth.com Research has shown that this compound is used in the synthesis of amide and amine complexes, particularly in reactions involving palladium complexes. biosynth.com

The compound's structure, with the nitro group at the 5-position and the methyl ester at the 2-position of the pyridine ring, imparts specific reactivity. The nitro group makes the pyridine ring electron-deficient, which can influence its coordination chemistry and reactivity in various chemical transformations. The compound exhibits both oxidative and nucleophilic properties, which are useful in reactions such as nitrite (B80452) reduction. biosynth.com Detailed studies, including spectroscopic analysis, have been conducted to characterize the compound and its reaction products. scispace.com

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 29682-14-2 | biosynth.comscbt.com |

| Molecular Formula | C₇H₆N₂O₄ | biosynth.comscbt.com |

| Molecular Weight | 182.13 g/mol | biosynth.comscbt.com |

| Boiling Point | 340.18 °C | biosynth.com |

| Flash Point | 150 °C | biosynth.com |

| SMILES | COC(=O)C1=NC=C(C=C1)N+[O-] | biosynth.com |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of organic compounds. While detailed spectra for this compound are found in specific research articles, general principles of spectroscopy can be applied to understand its structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl ester protons and the protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and ester groups. lehigh.eduiitianacademy.com |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the pyridine ring. lehigh.edu |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-N and C=C vibrations of the pyridine ring. iitianacademy.comphysicsandmathstutor.com |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure. lehigh.eduphysicsandmathstutor.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)6-3-2-5(4-8-6)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJDJRHSHXTRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499057 | |

| Record name | Methyl 5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-14-2 | |

| Record name | Methyl 5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-nitropicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Nitropicolinate and Its Derivatives

Classical Esterification Protocols for Picolinic Acid Precursors

The traditional synthesis of methyl 5-nitropicolinate often involves a two-step process: the nitration of a pyridine (B92270) ring system followed by the esterification of the resulting carboxylic acid.

Nitration Strategies for Pyridine Ring Systems

The introduction of a nitro group onto a pyridine ring is a crucial step in the synthesis of this compound. Pyridine rings are generally deactivated towards electrophilic substitution, often requiring harsh reaction conditions. smolecule.com

A common strategy involves the nitration of pyridine derivatives using strong nitrating agents. For instance, the nitration of 3-methylpyridine (B133936) can be achieved with concentrated nitric acid to yield 3-methyl-5-nitropyridine. smolecule.com Subsequent functional group transformations can then lead to the desired picolinate (B1231196). Another approach utilizes a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0–5°C) for the regioselective nitration of methylpyridine-2-carboxylate at the 5-position. smolecule.com The electron-withdrawing nature of the carboxylate group directs the incoming nitro group to the meta position, resulting in methyl 3-methyl-5-nitropyridine-2-carboxylate in yields of 72–78%. smolecule.com

Researchers have also developed alternative nitration procedures. One such method involves reacting the pyridine compound with dinitrogen pentoxide in an organic solvent like dichloromethane (B109758) or nitromethane. The resulting slurry is then treated with a solution of sodium bisulfite in methanol (B129727)/water to isolate the 3-nitropyridine. ntnu.no Furthermore, nitration of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid produces 4-nitropicolinic acid N-oxide, which can be further transformed. umsl.edu

A one-pot synthesis method for 2-hydroxy-5-nitropyridine (B147068) starts with the nitration of 2-aminopyridine (B139424) using concentrated nitric acid in concentrated sulfuric acid. google.com This is followed by a diazotization reaction to yield the final product. google.com

Table 1: Comparison of Nitration Methods for Pyridine Derivatives

| Starting Material | Nitrating Agent(s) | Product | Yield | Reference |

| 3-Methylpyridine | Concentrated Nitric Acid | 3-Methyl-5-nitropyridine | - | smolecule.com |

| Methylpyridine-2-carboxylate | Fuming Nitric Acid, Concentrated Sulfuric Acid | Methyl 3-methyl-5-nitropyridine-2-carboxylate | 72-78% | smolecule.com |

| Pyridine Compound | Dinitrogen Pentoxide, Sodium Bisulfite | 3-Nitropyridine | - | ntnu.no |

| Picolinic Acid N-oxide | Sulfuric Acid, Fuming Nitric Acid | 4-Nitropicolinic Acid N-oxide | - | umsl.edu |

| 2-Aminopyridine | Concentrated Nitric Acid, Sodium Nitrite (B80452) | 2-Hydroxy-5-nitropyridine | 56.7% | google.com |

Esterification of 5-Nitropyridine-2-carboxylic Acid

Once the nitro-substituted picolinic acid is obtained, the next step is esterification to form the methyl ester. A common method for this transformation is the reaction of the carboxylic acid with an alcohol, such as methanol, under acidic conditions. smolecule.com For example, 5-nitropyridine-2-carboxylic acid can be converted to its methyl ester. synchem.de

Alternative and safer methods to the use of diazomethane (B1218177) have been developed. One such method involves the use of methanesulfonyl chloride in pyridine at 0°C, which efficiently methylates carboxylic acids to their corresponding esters. smolecule.com Another approach is the in-situ generation of the mixed anhydride (B1165640) of the carboxylic acid using methyl or ethyl chloroformate, followed by reduction with sodium borohydride. researchgate.net

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for the synthesis of this compound and its analogs, often employing transition metal catalysis and multi-component reaction strategies.

Palladium-Catalyzed Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govekb.eg While direct palladium-catalyzed synthesis of this compound is not extensively documented, related palladium-catalyzed reactions are crucial for synthesizing its derivatives.

For instance, a palladium-catalyzed carbonylation reaction has been used in the synthesis of methyl-3-bromo-4-methyl-5-nitropicolinate. rsc.org This reaction involves the treatment of a bromo-substituted pyridine derivative with carbon monoxide and methanol in the presence of a palladium catalyst, such as (Ph₃P)₂PdCl₂, to introduce the methyl ester group. rsc.org

Palladium catalysts are also employed in subsequent modifications of nitropicolinate derivatives. For example, Suzuki and Stille cross-coupling reactions, catalyzed by palladium complexes, are used to introduce various substituents onto the pyridine ring, demonstrating the versatility of this approach in creating a library of functionalized molecules. nih.govmdpi.com

Multi-Component Reactions for this compound Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. acsgcipr.org While a direct MCR for this compound is not common, MCRs are instrumental in synthesizing its analogues, particularly dihydropyridine (B1217469) derivatives.

The Hantzsch dihydropyridine synthesis is a classic example of an MCR that can be adapted to produce nitro-substituted dihydropyridines. beilstein-journals.org A multicomponent reaction involving 2-nitroacetophenone or nitroacetone, acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in acetic acid can yield 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine. researchgate.net These reactions are valuable for creating diverse molecular scaffolds for various applications. beilstein-journals.orgtcichemicals.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes using less hazardous reagents, minimizing waste, and improving energy efficiency.

In the context of nitration, developing milder and more selective nitrating agents is a key green objective to avoid the use of harsh acids like fuming nitric and sulfuric acids. youtube.com The use of dinitrogen pentoxide with a bisulfite quench represents a step in this direction. ntnu.no

For esterification, moving away from hazardous reagents like diazomethane towards safer alternatives like methanesulfonyl chloride or employing catalytic methods aligns with green chemistry principles. smolecule.com

Multi-component reactions are inherently green as they are atom-economical, reduce the number of synthetic steps, and often use milder reaction conditions and greener solvents. acsgcipr.org The development of MCRs for the synthesis of nitropicolinate analogues is a significant advancement in sustainable chemical manufacturing. acsgcipr.orgbeilstein-journals.org

Solvent-Free and Catalytic Processes

The pursuit of greener chemical syntheses has led to significant research into solvent-free and catalytic methods. Solvents are a major contributor to chemical waste, and their elimination can lead to safer, more economical, and environmentally benign processes. researchgate.net Catalytic processes, in contrast to stoichiometric reactions, use small amounts of a catalyst to accelerate a reaction, which can be recovered and reused, thereby reducing waste and often enabling milder reaction conditions. essentialchemicalindustry.org

Another relevant green approach is the use of natural acids as catalysts under solvent-free conditions. For example, lemon juice, which contains citric acid, has been effectively used to catalyze the formation of Schiff bases from primary aromatic amines and aryl aldehydes without any solvent. researchgate.net This demonstrates the potential of using biodegradable and renewable catalysts for related syntheses.

Mechanochemistry, which involves using mechanical force to induce chemical reactions, is another prominent solvent-free technique. rasayanjournal.co.in The synthesis of 1,3,5-triarylbenzenes has been achieved via the cyclotrimerization of acetophenones using a recyclable sulphated tin oxide (STO) catalyst under solvent-free conditions, showcasing a method that reduces waste and energy consumption. rasayanjournal.co.in Such innovative approaches could pave the way for future research into the sustainable synthesis of this compound.

The table below summarizes examples of solvent-free and catalytic systems for related compounds, illustrating the potential for greener synthetic routes.

| Product/Derivative Class | Catalyst | Reaction Conditions | Key Advantages | Reference |

| 2-(Arylamino) nicotinic acids | Boric Acid | 120°C, Solvent-free | Excellent yield, safe catalyst, no solvent | d-nb.info |

| 1,3,5-Triarylbenzenes | DBSA | 130°C, Solvent-free | High atom economy, short reaction times, water as by-product | academie-sciences.fr |

| Schiff Bases | Lemon Juice (Natural Acid) | Room Temp, Solvent-free | Economical, mild conditions, simple work-up | researchgate.net |

| 1,3,5-Triarylbenzenes | Sulphated Tin Oxide (STO) | 100°C, Solvent-free | Reusable catalyst, high yields, chemoselective | rasayanjournal.co.in |

Atom Economy and E-Factor Analysis in this compound Production

Evaluating the environmental performance of a chemical process requires quantitative metrics. Two of the most widely used "green metrics" are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of all starting materials into the desired product. mlsu.ac.innih.gov It is a theoretical calculation that assumes 100% yield and is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more efficient process with less waste generated in the form of by-products. essentialchemicalindustry.org Addition reactions, for instance, can have a 100% atom economy as all reactant atoms are incorporated into the final product. mlsu.ac.in

The E-Factor provides a more holistic view by quantifying the actual amount of waste produced per unit of product. mlsu.ac.in It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor accounts for reaction yield, by-products, solvent losses, and process aids, with a lower E-Factor indicating a greener process. mlsu.ac.in

A common industrial synthesis of nitropicolinates involves the nitration of a picolinate precursor. For instance, a representative synthesis for a related compound, methyl 3-methyl-5-nitropicolinate, involves the nitration of methyl 3-methylpicolinate using tetrabutylammonium (B224687) nitrate (B79036) and trifluoroacetic anhydride in a solvent. clockss.org A plausible conventional synthesis for this compound could similarly involve the direct nitration of methyl picolinate.

Let's consider a hypothetical, yet plausible, synthesis of this compound via the nitration of methyl picolinate using a standard nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), where sulfuric acid acts as a catalyst.

Reaction: C₇H₇NO₂ (Methyl picolinate) + HNO₃ → C₇H₆N₂O₄ (this compound) + H₂O

For the purpose of this analysis, we will assess the atom economy of this representative reaction and provide a hypothetical E-Factor calculation based on typical laboratory-scale conditions.

Atom Economy Calculation:

| Compound | Formula | Molecular Weight ( g/mol ) |

| Reactants | ||

| Methyl Picolinate | C₇H₇NO₂ | 137.14 |

| Nitric Acid | HNO₃ | 63.01 |

| Sum of Reactant MW | 200.15 | |

| Product | ||

| This compound | C₇H₆N₂O₄ | 182.13 |

Atom Economy = (182.13 / 200.15) x 100 = 91.0%

This high atom economy is characteristic of substitution reactions where the leaving group has a low molecular weight (in this case, formally a hydrogen atom combining with a hydroxyl group to form water).

Hypothetical E-Factor Analysis:

To illustrate the E-Factor, let's assume a laboratory synthesis starting with 13.7 g (0.1 mol) of methyl picolinate, with an 85% yield.

| Component | Mass (g) | Role | Waste (g) |

| Methyl Picolinate | 13.7 | Reactant | 2.06 (unreacted) |

| Nitric Acid (6.9 g, 0.11 mol) | 6.9 | Reactant | 0.63 (excess) |

| Sulfuric Acid (19.6 g, 0.2 mol) | 19.6 | Catalyst/Dehydrating Agent | 19.6 (assumed not recovered) |

| Dichloromethane (Solvent) | 100 | Solvent | 100 (assumed lost) |

| Water (for workup) | 100 | Process Aid | 100 (aqueous waste) |

| Sodium Bicarbonate (for neutralization) | 10 | Process Aid | 10 (in aqueous waste) |

| Total Input | 250.2 | ||

| Desired Product (this compound) | 15.48 (0.085 mol) | Product | |

| By-product (Water) | 1.53 (0.085 mol) | By-product | 1.53 |

| Total Waste | 233.82 |

E-Factor = 233.82 g / 15.48 g ≈ 15.1

This hypothetical E-Factor is significantly higher than the ideal of zero, with the main contributors being the solvent, the unrecovered catalyst, and the water used in the work-up. This analysis underscores the importance of developing solvent-free and catalytic recovery systems to dramatically improve the sustainability of producing this compound.

Reactivity and Reaction Mechanisms of Methyl 5 Nitropicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of methyl 5-nitropicolinate, activated by the strongly electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone in the synthesis of a wide array of substituted pyridine derivatives. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org

This compound readily undergoes amidation and amination reactions. For instance, it can react with various primary amines to form the corresponding amide complexes. biosynth.com These reactions are often facilitated by a base and can proceed under mild conditions. The nitro group plays a crucial role in activating the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic attack by amines.

A study on the amination of amides via a photochemical sp3 C–H bond functionalization process showed good functional group compatibility, with both secondary and tertiary aliphatic amides generating the desired products in moderate to good yields. nih.gov While this study does not directly involve this compound, it highlights a modern approach to amination that could potentially be applied to similar substrates.

The following table summarizes representative amidation/amination reactions.

| Reactant | Reagent | Product | Yield (%) | Reference |

| N-Methyl-2-pyrrolidone | N-Bromosaccharin | Aminated product | 53 | nih.gov |

| Secondary/tertiary aliphatic amides | N-Haloimides | Aminated products | Moderate to good | nih.gov |

This table presents data from related amination reactions to illustrate the concept, as specific yield data for this compound was not available in the search results.

While SNAr reactions on the pyridine ring are prominent, the nitro and ester groups themselves can also be sites of reactivity. The methyl group of the ester can be alkylated under certain conditions. biosynth.com For example, chelated amino acid ester enolates have been shown to react with aromatic nitro compounds, leading to the formation of amino acids with an aryl(hydroxy)amino side chain. organic-chemistry.org This reaction proceeds via a 1,3-addition to the nitro group. organic-chemistry.org

The ester moiety can be synthesized through O-alkylation of a carboxylic acid. For instance, dimethylcarbonate, a non-toxic reagent, can be used for the base-catalyzed methylation of carboxylic acids to form esters with high selectivity. organic-chemistry.org

Electrophilic and Radical Reactions

The electron-deficient nature of the pyridine ring in this compound, due to the presence of the nitrogen atom and the nitro group, generally makes it less reactive towards electrophilic aromatic substitution. However, radical reactions offer an alternative pathway for functionalization.

Radical reactions can be initiated by light or heat and often involve a chain mechanism consisting of initiation, propagation, and termination steps. lumenlearning.com For example, the reduction of a nitro group to an amine can be achieved using metals like iron or tin in the presence of an acid, or through catalytic hydrogenation. masterorganicchemistry.com While specific examples for this compound are not detailed, these general principles of radical reactions are applicable to a wide range of nitroaromatic compounds.

Hydrolytic Stability and Ester Cleavage Mechanisms (e.g., BAC2, SN2)

The ester group of this compound is subject to hydrolysis, which can be catalyzed by either acid or base. The most common mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.govnih.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of a carboxylic acid and an alcohol. epa.govlibretexts.org

The stability of the ester bond is influenced by the surrounding molecular structure. For instance, cationic ester-based surfactants hydrolyze rapidly, whereas anionic and nonionic ester-containing surfactants are more resistant to hydrolysis. chalmers.se In some cases, depending on the structure of the ester, an SN2 mechanism involving nucleophilic attack on the alkyl carbon of the ester can occur, though the addition-elimination mechanism is generally predominant. chemistrysteps.com

The rate of hydrolysis can be affected by the size of the alkyl group in the ester. Studies on benzoate (B1203000) esters have shown that plasma stability can be inversely proportional to the size of the alkoxyl group. nih.gov

Role of Nitro and Ester Groups in Directing Reactivity

The nitro and ester groups are instrumental in dictating the reactivity and regioselectivity of reactions involving this compound.

The nitro group is a powerful electron-withdrawing group, significantly reducing the electron density of the pyridine ring through both inductive and resonance effects. nih.govresearchgate.net This deactivation makes the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. The ester group also contributes to the electron-deficient nature of the ring, further enhancing its reactivity towards nucleophiles.

In electrophilic aromatic substitution reactions, the carboxylic acid group (or its ester derivative) at position 2 of the pyridine ring typically directs incoming electrophiles to the meta position (position 5). The combination of the directing effects of the existing substituents is crucial for determining the outcome of further substitutions on the ring. For example, in the chlorination of 5-methylpicolinic acid methyl ester, the use of a polar aprotic solvent like dimethylformamide (DMF) directs chlorination to the 6-position with high selectivity.

The electronic properties of these functional groups are key to understanding the chemical behavior of this compound and for designing synthetic strategies to produce a variety of functionalized pyridine compounds.

Steric Hindrance Considerations

In the reactivity of this compound, steric hindrance plays a crucial role in dictating the accessibility of the electrophilic centers to incoming nucleophiles. The spatial arrangement of the substituents on the pyridine ring can either facilitate or impede chemical reactions. The ester group at the 2-position and the nitro group at the 5-position, along with the pyridine nitrogen, create a unique electronic and steric environment that influences reaction pathways and rates.

Detailed research on analogous substituted pyridine compounds provides insight into the steric effects applicable to this compound. For instance, in related 3-chloro-5-nitropicolinic acid, the presence of substituents is noted to create steric hindrance that can slow reactions at the 2-position. This suggests that nucleophilic attack at the carbon of the ester group or at adjacent ring positions in this compound would be similarly affected by the presence of neighboring groups.

The impact of steric hindrance is particularly evident in nucleophilic substitution reactions. For a reaction to occur, the nucleophile must approach the electrophilic carbon center. The presence of bulky substituents can physically block this approach, thereby reducing the reaction rate. libretexts.orglibretexts.org In the context of this compound, while the primary sites of reactivity are influenced by electronic factors, the rate of these reactions can be modulated by steric considerations. For example, the use of a bulky nucleophile would be expected to decrease the rate of reaction at the sterically more shielded positions of the pyridine ring.

The following table summarizes the anticipated effects of steric hindrance on the reactivity of this compound based on established principles and findings from analogous systems.

| Reactive Site | Attacking Species (Nucleophile) | Expected Impact of Steric Hindrance |

| Carbonyl carbon of the ester group | Small nucleophile (e.g., OH⁻) | Minimal steric hindrance expected, allowing for relatively facile nucleophilic acyl substitution. |

| Carbonyl carbon of the ester group | Bulky nucleophile (e.g., t-BuO⁻) | Significant steric hindrance expected, leading to a decreased rate of nucleophilic acyl substitution compared to smaller nucleophiles. |

| Pyridine ring carbons | Various nucleophiles | The accessibility of ring carbons to nucleophilic attack is influenced by the position of the nitro and ester groups. The positions adjacent to these groups are more sterically hindered. |

Advanced Spectroscopic and Structural Characterization of Methyl 5 Nitropicolinate

Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the functional groups present and their local environment.

Assignment of Functional Group Vibrations

The FT-IR and Raman spectra of Methyl 5-nitropicolinate are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent features, generally appearing in the ranges of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

The carbonyl (C=O) stretching vibration of the methyl ester group is expected to produce a strong absorption band in the FT-IR spectrum, typically around 1725-1700 cm⁻¹. The C-O stretching vibrations of the ester group will appear in the 1300-1100 cm⁻¹ region. The characteristic vibrations of the pyridine (B92270) ring, including C=C and C=N stretching, contribute to a series of bands in the 1600-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations are also characteristic and appear at lower frequencies.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H | Stretching | 3100-3000 | FT-IR, Raman |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 | FT-IR |

| Nitro (NO₂) | Symmetric Stretch | 1350-1300 | FT-IR |

| Carbonyl (C=O) | Stretching | 1725-1700 | FT-IR |

| Ester (C-O) | Stretching | 1300-1100 | FT-IR |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 | FT-IR, Raman |

Hydrogen Bonding Network Analysis

In the solid state, intermolecular interactions such as hydrogen bonding can influence the vibrational frequencies. While this compound does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds may exist between the aromatic C-H or methyl C-H groups and the oxygen atoms of the nitro or carbonyl groups of adjacent molecules. These interactions can lead to slight shifts in the corresponding stretching and bending frequencies and can be studied by analyzing spectral changes upon dissolution in non-polar solvents. The presence of a hydrogen-bonding network can contribute to the stability of the crystal lattice. jiangnan.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound will show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The methyl protons of the ester group (-OCH₃) are expected to appear as a singlet in the upfield region, typically around 3.9-4.0 ppm. The three aromatic protons will appear in the downfield region, with their chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing nitro and ester groups. The proton ortho to the nitro group is expected to be the most deshielded.

In the ¹³C NMR spectrum, separate signals will be observed for each unique carbon atom. The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm), with their specific shifts influenced by the substituents. The carbon of the methyl group will be found in the upfield region, generally around 50-60 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | 3.9-4.0 (s, 3H) | 50-60 |

| Pyridine H | 7.5-9.0 (m, 3H) | - |

| Pyridine C | - | 120-160 |

| C=O | - | 160-170 |

s = singlet, m = multiplet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments provide further structural detail by revealing connectivity between atoms.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum will show correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and hydrogen atoms. emerypharma.com It would definitively assign the proton signals to their corresponding carbon signals in the pyridine ring and for the methyl group.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆N₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (182.13 g/mol ). biosynth.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, loss of the nitro group (-NO₂), or cleavage of the ester group itself. The resulting fragment ions can help to piece together the structure of the original molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. measurlabs.com For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₇H₆N₂O₄. biosynth.com

The determination of the molecular formula through HRMS involves the comparison of the experimentally measured exact mass with the theoretical mass calculated from the elemental composition. The high resolution of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation between ions of the same nominal mass but different elemental compositions due to the mass defect of individual isotopes. copernicus.orgresearchgate.net

Table 1: Theoretical Isotopic Mass Data for this compound (C₇H₆N₂O₄)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₇¹H₆¹⁴N₂¹⁶O₄ | 182.0328 | 100.00 |

| ¹³C¹²C₆¹H₆¹⁴N₂¹⁶O₄ | 183.0361 | 7.76 |

| ¹²C₇¹H₅²H¹⁴N₂¹⁶O₄ | 183.0390 | 0.09 |

| ¹²C₇¹H₆¹⁵N¹⁴N¹⁶O₄ | 183.0298 | 0.74 |

This table presents the theoretical exact masses and relative abundances of the most common isotopologues of this compound. The data is generated based on standard isotopic abundances.

An HRMS analysis of this compound would be expected to yield a prominent peak corresponding to the monoisotopic mass [M+H]⁺ at m/z 183.0399 (for C₇H₇N₂O₄⁺), with a mass accuracy typically within 5 ppm. copernicus.org The confirmation of this exact mass provides unambiguous evidence for the molecular formula C₇H₆N₂O₄.

LC-MS and UPLC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for assessing the purity of chemical compounds and analyzing complex mixtures. scispace.comlcms.cz These techniques are frequently employed during the synthesis of picolinate (B1231196) derivatives to monitor reaction progress and characterize the final product. scispace.comworktribe.com

In the context of this compound, an LC-MS or UPLC-MS method would typically involve a reversed-phase chromatographic separation followed by detection using a mass spectrometer. lcms.czlcms.cz The retention time (Rt) from the chromatography provides a characteristic value for the compound under specific analytical conditions, while the mass spectrometer confirms its identity by detecting its molecular weight. lcms.cz

For purity analysis, the chromatogram is examined for the presence of extraneous peaks, which would indicate impurities. The area under each peak is proportional to the concentration of the corresponding species, allowing for a quantitative assessment of purity. lcms.cz

Table 2: Representative LC-MS Parameters for Analysis of Aromatic Nitro Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over several minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) of m/z 183.04 [M+H]⁺ |

This table provides a set of typical starting parameters for an LC-MS or UPLC-MS analysis of a compound like this compound, based on common practices for small organic molecules.

The use of UPLC, with its smaller column particles, offers higher resolution and faster analysis times compared to conventional HPLC. lcms.cz This is particularly advantageous for resolving closely related impurities from the main compound peak.

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry

The molecule is expected to be largely planar, with the nitro group and the methyl ester group lying in or close to the plane of the pyridine ring. The presence of the electron-withdrawing nitro group and the ester functionality influences the electronic distribution and bond lengths within the pyridine ring.

Table 3: Predicted Crystallographic Parameters and Key Bond Lengths for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C-NO₂ bond length | ~1.47 Å |

| N-O (nitro) bond lengths | ~1.22 Å |

| C=O (ester) bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.34 Å |

| Pyridine C-N bond lengths | ~1.34 Å |

This table presents predicted crystallographic data for this compound based on published data for structurally similar nitropyridine derivatives. researchgate.netresearchgate.net

The crystal packing would be governed by intermolecular interactions, which can be further elucidated using techniques like Hirshfeld surface analysis.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contacts.

For this compound, the primary intermolecular interactions are expected to be hydrogen bonds and π-π stacking interactions. The nitro group's oxygen atoms are strong hydrogen bond acceptors, likely interacting with hydrogen atoms from the pyridine ring or methyl groups of neighboring molecules. The aromatic pyridine ring can also participate in π-π stacking interactions.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

|---|---|

| O···H / H···O | 35 - 45% |

| H···H | 25 - 35% |

| C···H / H···C | 10 - 15% |

| C···C (π-π stacking) | 5 - 10% |

This table shows the predicted distribution of intermolecular contacts for this compound, extrapolated from studies on similar nitro-aromatic compounds. nih.govnih.govresearchgate.net The dominance of O···H contacts highlights the importance of hydrogen bonding in the crystal packing.

Advanced Spectroscopic Probes (e.g., XAS, XANES, EXAFS)

Elucidation of Electronic Structure and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local coordination environment of the absorbing atom. XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, Nitrogen K-edge XANES would be particularly informative. nih.goviucr.org The XANES spectrum of the nitrogen atom in the pyridine ring would differ from that of the nitrogen in the nitro group due to their different chemical environments and oxidation states. The pre-edge features in the N K-edge spectrum, specifically the 1s → π* transitions, are characteristic of the nitrogen functional group. nih.govresearchgate.net For the nitro group (NO₂), a distinct sharp peak corresponding to this transition is expected at a specific energy, which helps in its identification and characterization. nih.govlbl.gov

Analysis of the XANES spectra can reveal details about the hybridization and partial density of unoccupied states of the nitrogen atoms. iaea.org This information is crucial for understanding the electronic effects of the substituents on the pyridine ring, which in turn governs the molecule's reactivity. While EXAFS analysis is more commonly used for determining bond distances and coordination numbers in metal complexes, it can, in principle, provide information on the local atomic structure around the nitrogen atoms in organic molecules.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Synchrotron-Based Techniques for Atomic-Level Characterization

The unparalleled brilliance, high flux, and tunable energy of synchrotron radiation sources provide powerful tools for the atomic-level characterization of complex molecules like this compound. rsc.org These advanced light sources enable a suite of spectroscopic and diffraction techniques that offer element-specific insights into geometric and electronic structures, which are often unattainable with conventional laboratory instruments. researchgate.netacademie-sciences.fr Techniques such as Synchrotron X-ray Diffraction (SXRD), X-ray Absorption Spectroscopy (XAS), and X-ray Photoelectron Spectroscopy (XPS) are particularly valuable for elucidating the intricate structural and chemical properties of this compound.

Synchrotron X-ray Diffraction (SXRD)

Synchrotron X-ray Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The high intensity of synchrotron X-ray beams allows for the structural analysis of micro- or even nanocrystalline samples, which are often the only forms available for complex organic molecules and are too small for conventional X-ray sources. nist.govmdpi.com A successful SXRD experiment on this compound would yield precise data on its crystal system, space group, unit cell dimensions, and the exact coordinates of each atom. This information allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, as well as the characterization of intermolecular interactions such as hydrogen bonding and π–π stacking that govern the crystal packing.

While a dedicated synchrotron crystal structure of this compound is not publicly documented, the data obtained would be analogous to that determined for other complex heterocyclic molecules. For illustrative purposes, the table below presents typical crystallographic data that could be obtained from an SXRD analysis, using the precursor of a substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole as an example of a related class of compound. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₅S |

| Formula Weight | 231.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Density (calculated) (mg/m³) | 1.573 |

Synchrotron X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and electronic structure around a selected atomic species. researchgate.net The method is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). For a molecule like this compound, Nitrogen K-edge XANES is exceptionally informative as it can distinguish between the different chemical environments of the nitrogen atoms in the pyridine ring and the nitro group. nih.govresearchgate.net

The XANES spectrum is characterized by sharp resonances corresponding to the excitation of a core electron to unoccupied molecular orbitals (e.g., N 1s → π* transitions). acs.org The precise energy of these transitions is a sensitive fingerprint of the nitrogen atom's oxidation state and coordination environment. Studies on reference compounds have established distinct energy ranges for pyridinic and nitro functional groups. nih.govacs.orgioffe.ru This allows for the direct, non-destructive characterization of these key functional groups within the molecule.

| Nitrogen Functional Group | Characteristic N K-edge Transition (1s → π*) Energy (eV) |

|---|---|

| Pyridinic Nitrogen (C=N) | ~397.7 - 399.0 |

| Organic Nitro Group (-NO₂) | ~405.5 - 406.0 |

Note: Values are approximate and can be influenced by the specific molecular structure and environment. Data compiled from studies on various nitrogen-containing organic compounds. nih.govacs.orgrsc.org

Synchrotron X-ray Photoelectron Spectroscopy (XPS)

Synchrotron-based X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. rsc.org The high energy resolution achievable at synchrotron facilities allows for precise measurement of core-level binding energies, which are unique to an element and its oxidation state. acs.orgnih.gov

For this compound, N 1s XPS can clearly resolve the signals from the pyridine nitrogen and the nitro group nitrogen due to their different chemical environments. The N 1s binding energy for a nitro group is significantly higher than that for a pyridine ring nitrogen because of the higher oxidation state of the nitrogen atom in the -NO₂ group. rsc.orgnih.gov This technique is particularly powerful for studying the molecule's interaction with surfaces or for monitoring chemical reactions, such as the reduction of the nitro group to an amine or other intermediate species. acs.org

| Nitrogen Species | Characteristic N 1s Binding Energy (eV) |

|---|---|

| Pyridinic Nitrogen | ~399.0 - 400.0 |

| Nitro Group (-NO₂) | ~405.5 - 406.0 |

| Amino-like Species (-NHx) | ~400.0 - 401.5 |

Note: Values are approximate and derived from studies on nitroaromatic compounds. The exact binding energies can vary with molecular structure and substrate interactions. rsc.orgnih.gov

Computational Chemistry and Theoretical Studies on Methyl 5 Nitropicolinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile method in quantum chemical calculations, offering a balance between accuracy and computational cost. arxiv.orgsouthampton.ac.uk It is widely used to investigate the electronic structure and properties of molecules like methyl 5-nitropicolinate. arxiv.orgnih.gov

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule, corresponding to the lowest energy on the potential energy surface. researchgate.netscm.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. nih.govnih.gov This process involves iterative calculations to minimize the forces on each atom, resulting in a stable 3D structure. scm.com

The electronic structure of this compound is characterized by the presence of a pyridine (B92270) ring, an electron-withdrawing nitro group (-NO₂), and an electron-donating methyl ester group (-COOCH₃). The interplay of these functional groups significantly influences the electron density distribution across the molecule. The nitro group, being a strong deactivating group, reduces the electron density on the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. Conversely, the methyl ester group can donate some electron density. This electronic environment is crucial in determining the molecule's reactivity and spectroscopic properties.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated) Note: The following data is illustrative and based on typical values obtained from DFT calculations. Actual values may vary depending on the specific level of theory and basis set used.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-C (ester) | ~1.51 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Angle | O-N-O (nitro) | ~124° |

| Bond Angle | C-C-N (nitro) | ~118° |

| Dihedral Angle | The planarity of the pyridine ring and the orientation of the nitro and ester groups are also determined. |

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter. nih.govresearchgate.net A smaller gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions, particularly the nitro group and the pyridine ring. The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the ester group influences the HOMO energy. The calculated HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential as an electron acceptor in chemical reactions. webofjournals.com

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound Note: These are representative values and can vary with the computational method.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -3.0 eV |

| HOMO-LUMO Gap (Egap) | ~ 4.5 eV |

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption via TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrespectprogram.org By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The predicted UV-Vis spectrum would likely show transitions involving the π-orbitals of the pyridine ring and the nitro group. The HOMO to LUMO transition is often a key contributor to the lowest energy absorption band. nih.gov The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be compared with experimental spectra. pku.edu.cn

Table 3: Predicted UV-Vis Absorption Data for this compound via TD-DFT Note: This data is illustrative. Actual λmax values and oscillator strengths depend on the computational details and solvent considerations.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~280 nm | ~0.4 | HOMO -> LUMO | π -> π |

| ~230 nm | ~0.2 | HOMO-1 -> LUMO | π -> π |

Mechanistic Pathway Modeling

Computational chemistry is invaluable for modeling reaction mechanisms, providing a detailed picture of how a reaction proceeds from reactants to products.

Transition State Analysis and Reaction Energetics

A key aspect of mechanistic modeling is the identification and characterization of transition states (TS), which are the energy maxima along a reaction coordinate. researchgate.netnih.gov Computational methods can locate the geometry of the transition state and calculate its energy. chemrxiv.org The energy difference between the reactants and the transition state is the activation energy, a crucial factor determining the reaction rate. fossee.in

Table 4: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound Note: This table presents a hypothetical example of data that could be obtained from transition state analysis.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| Transition State 1 (TS1) | +20.5 | |

| 2 | Intermediate | -5.2 |

| Transition State 2 (TS2) | +15.8 | |

| 3 | Products | -12.0 |

Kinetic Isotope Effects (KIE) and Hammett Plots for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of KIEs can provide valuable information about the transition state structure and the mechanism of a reaction. wikipedia.orgnih.gov For example, a primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. Computational modeling can predict KIEs, which can then be compared with experimental values to support or refute a proposed mechanism.

Hammett plots are another powerful tool in physical organic chemistry used to study the effect of substituents on the rates of reactions of aromatic compounds. By plotting the logarithm of the reaction rate constant against a substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the electronic nature of the transition state. While direct Hammett analysis requires experimental data for a series of substituted compounds, computational studies can model the effect of different substituents on the reaction barrier, providing a theoretical basis for the observed Hammett relationship. For reactions of this compound, this could involve computationally assessing how different groups on the pyridine ring affect the reaction rate. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to predict the biological activity or physical properties of chemicals based on their molecular structure. These models establish a mathematical relationship between the chemical structure and the endpoint of interest, such as reactivity.

The reactivity of this compound, particularly its susceptibility to hydrolysis, has been a subject of theoretical prediction using advanced computational models. The hydrolysis of carboxylic acid esters is a critical process in environmental fate and drug metabolism studies. The rate of this reaction can be estimated using QSAR/QSPR models that take into account the molecule's structural features.

One such model is the SPARC (SPARC Performs Automated Reasoning in Chemistry) calculator, developed by the U.S. Environmental Protection Agency. SPARC predicts reaction rate constants from a molecule's structure without relying on experimental data for the specific compound. For the base-catalyzed hydrolysis of esters, the mechanism is typically a bimolecular nucleophilic acyl substitution (BAC2). epa.gov The model calculates the hydrolysis rate constant by considering perturbations to a reference reaction.

In a study utilizing the SPARC model, the base-catalyzed hydrolysis rate constant (log kH) for this compound was calculated. This provides a quantitative estimate of its reactivity in aqueous environments under alkaline conditions.

Table 1: Predicted Hydrolysis Rate Constant for this compound

| Compound | Parameter | Predicted Value | Model/Method |

|---|---|---|---|

| This compound | log kH (Alkaline Hydrolysis) | -1.2 | SPARC |

Data sourced from the EPA SPARC model calculations. epa.gov

This predicted value indicates the compound's susceptibility to hydrolysis, a key reactivity parameter. QSAR models like SPARC are invaluable for screening chemicals and prioritizing them for further experimental testing based on predicted reactivity and environmental persistence. qsartoolbox.org

The reactivity of this compound is governed by the interplay of electronic and steric effects originating from its substituent groups on the pyridine ring. dalalinstitute.com QSAR models systematically quantify these perturbations to predict reactivity. epa.gov

Electronic Effects: The presence of the 5-nitro group (–NO₂) profoundly influences the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, exerting a negative mesomeric (–M) and negative inductive (–I) effect. researchgate.net This effect significantly reduces the electron density on the pyridine ring and, crucially, increases the electrophilicity of the carbonyl carbon in the methyl ester group. This heightened positive character on the carbonyl carbon makes it more susceptible to nucleophilic attack, such as by a hydroxide (B78521) ion during alkaline hydrolysis, thus increasing the reaction rate. epa.gov The nitrogen atom within the pyridine ring itself is electron-withdrawing, further contributing to the electron deficiency of the ring system.

The SPARC model, for instance, separates these influences into internal perturbation models (electronic effects from substituents) and steric effect calculations, which are then combined to yield the final predicted rate constant. epa.gov

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

While direct molecular docking studies for this compound are not prominently published, its chemical structure is a key precursor for the synthesis of pharmacologically active molecules, particularly Janus Kinase (JAK) inhibitors. google.comepo.org The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling and are important targets for treating autoimmune diseases and cancers. nih.govnih.gov Therefore, computational studies on this class of compounds are directed towards understanding their interaction with the ATP-binding site of JAKs. google.comtjpr.org

Binding affinity measures the strength of the interaction between a ligand and its target protein. mdpi.com In molecular docking simulations, this is often estimated using a scoring function that calculates a value representing the predicted binding energy. Lower, more negative scores typically indicate stronger predicted binding affinity. The affinity is experimentally reported as the dissociation constant (Kd) or inhibition constant (Ki).

For a potential inhibitor like one derived from this compound, docking simulations would predict its binding affinity for the ATP-binding pocket of a kinase like JAK2. The goal is to design compounds with high affinity and selectivity for their intended target. nih.gov The predicted affinity helps rank and prioritize novel compounds for synthesis and experimental testing. nih.gov

Table 2: Representative Binding Affinity Data from Molecular Docking Studies

| Ligand Class | Target Protein | Predicted Binding Affinity (Score) | Key Interaction Type |

|---|---|---|---|

| Pyrimidine Derivatives | JAK2 | -9.5 kcal/mol | Hydrogen Bond |

| Nitropicolinate Analogs | TYK2 | -8.8 kcal/mol | Hydrophobic Interaction |

| Aminopyrimidines | JAK1 | -10.2 kcal/mol | Pi-Alkyl Stacking |

This table is representative of typical results from docking studies on related inhibitor classes targeting the JAK family and does not represent specific experimental data for this compound.

Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-protein complex. For JAK inhibitors, these interactions occur within the ATP-binding site. tjpr.org Key interaction sites typically involve a "hinge region" in the kinase, which forms critical hydrogen bonds with the inhibitor, anchoring it in place. mdpi.com

A hypothetical docking of a this compound-derived inhibitor into a JAK kinase would likely identify several key interactions:

Hydrogen Bonds: The nitrogen atoms in the pyridine ring or other functional groups derived from the nitro group could act as hydrogen bond acceptors or donors with amino acid residues in the hinge region (e.g., Leucine, Valine). tjpr.org

Hydrophobic Interactions: The aromatic pyridine ring can form hydrophobic and pi-stacking interactions with nonpolar residues like Alanine, Valine, and Leucine in the binding pocket.

Electrostatic Interactions: The electron-withdrawing nitro group creates a dipole moment in the ligand, which can lead to favorable electrostatic interactions with charged or polar residues in the active site.

Identifying these interaction "hotspots" is crucial for the rational design of more potent and selective inhibitors, a process where precursor molecules like this compound serve as foundational scaffolds. biosynth.com

Applications of Methyl 5 Nitropicolinate in Organic Synthesis and Medicinal Chemistry

Methyl 5-nitropicolinate as a Versatile Synthetic Building Block

The chemical architecture of this compound makes it an ideal starting material for constructing a variety of organic molecules. The nitro group and methyl ester on the pyridine (B92270) core are key functional groups that can be modified or can direct further reactions, allowing chemists to build complex molecular frameworks. Nitro compounds, in general, are considered indispensable building blocks for the synthesis of molecules relevant to the pharmaceutical industry. researchgate.netresearchgate.net

This compound serves as a foundational precursor for a variety of functionalized pyridine derivatives. The reactivity of the nitro-substituted pyridine ring allows for its transformation into diverse and complex molecules. While direct transformations of this compound are proprietary or less documented in open literature, the synthetic utility of closely related nitropyridine analogs provides clear examples of the types of reactions it can undergo. For instance, nitropyridines are routinely used to synthesize potent Janus kinase 2 (JAK2) inhibitors. nih.gov In a typical synthetic route, a related compound, 2-chloro-5-methyl-3-nitropyridine, is first oxidized to its carboxylic acid form. nih.gov This acid is then coupled with various amines to form amide derivatives, demonstrating a common pathway for creating functionalized pyridines from a nitro-pyridine scaffold. nih.gov

Another significant transformation is the reduction of the nitro group to an amine, which opens up a vast array of further functionalization possibilities, such as the synthesis of sulfamides or participation in coupling reactions. nih.gov The resulting amino-pyridines are key intermediates for pharmacologically active compounds. nih.gov The following table illustrates representative transformations of nitropyridine scaffolds into functionalized derivatives.

| Starting Material Analogue | Reagents | Product Type | Application / Activity | Reference |

| 2-Chloro-5-methyl-3-nitropyridine | 1. Oxidation 2. Secondary Amines 3. Aromatic Amines, DCC | Substituted Pyridine-Amides | JAK2 Inhibitors | nih.gov |

| 2-Amino-3-methylpyridine | 1. Nitration 2. Oxidation 3. Sulfonamides | Pyridine-Sulfamides | Bioactive Molecules | nih.gov |

| 2-Chloro-5-nitropyridine derivative | Chloroquine (B1663885) derivative, K2CO3 | Chloroquine-Nitropyridine Hybrids | Antimalarial Agents | nih.gov |

This table showcases transformations of nitropyridine analogs to demonstrate the synthetic potential of this compound.

The utility of this compound extends to the synthesis of other heterocyclic systems, including fused rings and different core structures. The nitropyridine ring can undergo rearrangement or cyclization reactions to form new heterocyclic frameworks. researchgate.net This "ring transformation" is a powerful method for generating novel molecular structures that may not be easily accessible through other means. researchgate.net

A notable example is the reaction of nitropyridine derivatives, such as 5-nitropyridin-2(1H)-one, with hydrazine (B178648) hydrate. researchgate.net This reaction does not simply substitute the functional groups but results in a complete rearrangement of the pyridine ring to form pyrazole (B372694) derivatives, specifically (1H-pyrazol-3-yl)acetohydrazide. researchgate.net Furthermore, nitropyridines can serve as intermediates in the creation of fused heterocyclic systems. For example, commercially available 2-amino-4-methyl-5-nitropyridine (B42881) can be converted into a triazolo[1,5-a]pyridine, a key intermediate for the synthesis of DNA-dependent protein kinase inhibitors like AZD7648. nih.gov

| Starting Material Analogue | Reaction Type | Resulting Heterocycle | Reference |

| 5-Nitropyridin-2(1H)-one | Ring Transformation with Hydrazine | Pyrazole | researchgate.net |

| 2-Amino-4-methyl-5-nitropyridine | Cyclization | Triazolo[1,5-a]pyridine | nih.gov |

This table illustrates the use of nitropyridine analogs in synthesizing different heterocyclic structures.

Development of Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical building blocks used in the manufacturing of active pharmaceutical ingredients (APIs). evonik.com The unique structure of this compound makes it a valuable intermediate for the synthesis of complex APIs. evonik.combiosynth.com Aromatic nitro compounds play a significant role in the synthesis of drugs, and pyridine, in particular, is considered a "privileged structural motif" in drug design. researchgate.net

This compound is directly utilized in the synthesis of amide and amine complexes that serve as precursors to pharmaceuticals. biosynth.com The reaction to form amides from the methyl ester group is reported to work effectively with primary amines. biosynth.com This transformation is fundamental in medicinal chemistry, as the amide bond is one of the most common linkages found in drug molecules.

The synthesis of potent JAK2 inhibitors from nitropyridine derivatives provides a clear blueprint for this application. nih.gov The carboxylic acid derived from a nitropyridine is coupled with various aromatic amines using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) to produce a library of amide compounds for biological screening. nih.gov The reduction of the nitro group to an amine is another critical step, yielding an amino-pyridine that can be further elaborated into other pharmaceutical precursors. nih.gov

Recent research has highlighted the potential of picolinate (B1231196) derivatives in the development of drugs for cardiovascular disease (CVD). A study focusing on a derivative, methyl 5-((cinnamoyloxy)methyl)picolinate, explored its potential to target multiple proteins implicated in CVD. This research provides strong evidence for the utility of the methyl picolinate scaffold in this therapeutic area.

The study used computational molecular docking to investigate the interactions of the compound with several key biological targets known to be involved in the pathology of cardiovascular disease. The promising results of this study suggest that modifying the methyl picolinate core is a viable strategy for developing new multifactorial drugs for CVD.

| Target Protein | Role in Cardiovascular Disease | Reference |

| MAPK (Mitogen-activated protein kinase) | Involved in cardiac hypertrophy and heart failure. | |

| PCSK9 (Proprotein convertase subtilisin/kexin type 9) | Regulates cholesterol metabolism; a target for lowering LDL cholesterol. | |

| MPO (Myeloperoxidase) | An inflammatory enzyme linked to plaque instability in atherosclerosis. | |

| SIRT1 (Sirtuin 1) | A protein involved in protecting against endothelial dysfunction and atherosclerosis. | |

| TNF-α (Tumor necrosis factor-alpha) | A pro-inflammatory cytokine involved in heart failure and atherosclerosis. |

Investigation of Biological Activities and Therapeutic Potential

The nitro group is a key feature in many biologically active molecules and approved drugs, where it can act as a pharmacophore or a group that influences the molecule's pharmacokinetic properties. nih.gov The presence of the nitro group on the pyridine ring of this compound and its derivatives makes them candidates for a wide range of biological activities, including roles as antineoplastic, antibiotic, and antiparasitic agents. nih.gov

Research into the bioactivity of nitropyridine derivatives has uncovered potent inhibitory activity against various biological targets. As previously mentioned, derivatives have been synthesized as powerful inhibitors of JAK2, a kinase involved in myeloproliferative disorders and other cancers. nih.gov Additionally, hybrid molecules linking a nitropyridine fragment to a chloroquine derivative have shown significant antimalarial activity, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov The broad utility of nitroaromatic compounds in medicine underscores the rationale for exploring the therapeutic potential of molecules derived from this compound. researchgate.netmdpi.com

Antimicrobial, Antifungal, and Anticancer Activity Screening

While direct and extensive screening data for this compound itself is limited in publicly available research, studies on structurally related compounds provide valuable insights into the potential biological activities of this scaffold. The presence of the 5-nitropyridine core is a key feature in many compounds exhibiting a range of biological effects.

Antimicrobial and Antifungal Activity:

Research into derivatives of the 5-nitropyridine class has indicated potential for antimicrobial and antifungal applications. For instance, a study on methyl 5-nitro-3,4-diphenylfuran-2-carboxylate , a compound also containing a nitro group and a methyl ester, demonstrated antimicrobial activity. nih.gov This suggests that the electronic properties conferred by the nitro group, combined with the ester functionality, could contribute to inhibiting the growth of bacteria and fungi.

In a study focusing on hydrazone derivatives of a related 5-nitropyridine compound, 2-methyl-5-nitro-6-phenylnicotinohydrazides , several synthesized compounds were tested for their antibacterial and antifungal activities. The results, while not on this compound directly, highlight the potential of the 5-nitropyridine scaffold in developing antimicrobial agents.

Anticancer Activity:

The 5-nitropicolinate scaffold has been investigated for its potential in developing new anticancer agents. A study involving metal complexes of 5-nitropicolinic acid , the carboxylic acid precursor to this compound, revealed promising anticancer activity. Specifically, a cadmium(II) complex of 5-nitropicolinic acid, denoted as compound 2 , and a cobalt(II) complex, compound 4 , showed notable activity against the B16-F10 melanoma cell line.

The table below summarizes the anticancer screening results for these metal complexes of 5-nitropicolinic acid against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| 2 ([Cd(5-npic)2]n) | B16-F10 (Melanoma) | 26.94 |

| 4 ([Co(5-npic)2(H2O)2]) | B16-F10 (Melanoma) | 45.10 |

These findings suggest that the 5-nitropicolinate structure can serve as a ligand for metal-based anticancer drugs, and its derivatives warrant further investigation.

Furthermore, other pyridine derivatives have shown significant anticancer properties. For example, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized and evaluated for their in vitro anticancer activity. nih.gov One particular compound from this series, 5l , demonstrated potent activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values of 3.22 µM and 2.71 µM, respectively. nih.gov This activity was comparable to the standard chemotherapeutic drug, Doxorubicin. nih.gov

Mechanistic Studies of Pharmacological Action (e.g., Autophagy Induction)

The precise mechanistic details of how this compound or its close derivatives exert their pharmacological effects are not yet extensively elucidated in scientific literature. However, the anticancer activity observed in related compounds often points towards the induction of apoptosis (programmed cell death).

For instance, the aforementioned potent pyridine derivative, 5l , was found to induce apoptosis in HCT-116 colon cancer cells. nih.gov Mechanistic studies revealed that this compound led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov It also caused cell cycle arrest at the G2/M phase. nih.gov